N-(1,3-benzodioxol-5-yl)-2-[1-(4-chlorobenzyl)-1H-indol-3-yl]acetamide
Description
Historical Context and Discovery
The synthesis of benzodioxole-indole hybrids emerged as a strategic focus in medicinal chemistry during the early 21st century, driven by the need for novel scaffolds with multitarget engagement capabilities. While the exact discovery timeline of N-(1,3-benzodioxol-5-yl)-2-[1-(4-chlorobenzyl)-1H-indol-3-yl]acetamide remains undocumented in public literature, its structural framework aligns with advancements in hybrid heterocycle design observed in the 2010s. For instance, studies on indole-3-acetamide hydrolases (IaaH) highlighted the enzymatic processing of indole-acetamide derivatives, underscoring their biological relevance. Concurrently, research into indole-benzimidazole hybrids demonstrated the therapeutic potential of fused heterocyclic systems. These developments likely inspired the rational design of this compound, combining benzodioxole’s metabolic stability with indole’s receptor-binding versatility.
Importance in Heterocyclic Chemistry Research
This compound exemplifies three key trends in modern heterocyclic chemistry:
- Synergistic Pharmacophore Integration : The benzodioxole moiety contributes electron-rich aromaticity and oxidative resistance, while the indole nucleus enables π-π stacking interactions with biological targets.
- Structural Diversification : The 4-chlorobenzyl substituent at the indole’s 1-position introduces steric and electronic modulation, potentially enhancing target selectivity.
- Linker Optimization : The acetamide bridge balances conformational flexibility and hydrogen-bonding capacity, critical for optimizing pharmacokinetic profiles.
Comparative studies of hybrid systems reveal distinct advantages of this architecture:
This structural synergy positions the compound as a valuable template for probing multitarget therapies, particularly in oncology and neuropharmacology.
Systematic Nomenclature and IUPAC Classification
The IUPAC name this compound derives from its hierarchical substituent arrangement:
- Parent chain : Acetamide (ethanamide)
- N-substituent : 1,3-Benzodioxol-5-yl group (position 5 on the benzodioxole ring)
- C2-substituent : 1-(4-Chlorobenzyl)-1H-indol-3-yl group
Breaking down the components:
- 1,3-Benzodioxole : A benzene ring fused with a 1,3-dioxole ring (oxygen atoms at positions 1 and 3).
- 1-(4-Chlorobenzyl)-1H-indole : Indole substituted at the 1-position with a 4-chlorobenzyl group, ensuring correct numbering via the Hantzsch-Widman system.
- Acetamide linker : A two-carbon chain connecting the benzodioxole and indole systems through an amide bond.
This nomenclature adheres to IUPAC Rule C-814.2 for substituted amides and Rule A-41.1 for fused polycyclic systems.
Structural Relationship to Benzodioxole-Indole Hybrid Systems
The compound’s architecture reflects strategic hybridization principles observed in bioactive molecules:
Benzodioxole Contribution :
Indole Contribution :
Acetamide Bridge :
Structural analogs highlight this compound’s uniqueness:
- N-(1,3-Benzodioxol-5-ylmethyl)acetamide : Simpler structure lacking indole, used in antimicrobial studies.
- Indole-3-acetamide Hydrolase Substrates : Natural indole-3-acetamides processed to phytohormones, differing in substituent patterns.
- Indole-Benzimidazole Anticancer Agents : Replace benzodioxole with benzimidazole, altering electronic profiles.
Properties
Molecular Formula |
C24H19ClN2O3 |
|---|---|
Molecular Weight |
418.9 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[1-[(4-chlorophenyl)methyl]indol-3-yl]acetamide |
InChI |
InChI=1S/C24H19ClN2O3/c25-18-7-5-16(6-8-18)13-27-14-17(20-3-1-2-4-21(20)27)11-24(28)26-19-9-10-22-23(12-19)30-15-29-22/h1-10,12,14H,11,13,15H2,(H,26,28) |
InChI Key |
JRJHABAIADJEKU-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CC3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Indole Synthesis: The indole moiety can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions.
Coupling Reactions: The benzodioxole and indole intermediates are then coupled using a suitable linker, such as an acetamide group, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-BENZODIOXOL-5-YL)-2-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the benzodioxole and indole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to N-(1,3-benzodioxol-5-yl)-2-[1-(4-chlorobenzyl)-1H-indol-3-yl]acetamide. For instance, derivatives of acetamides have shown significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Evaluation
A study synthesized a series of acetamide derivatives and evaluated their antimicrobial efficacy using the minimum inhibitory concentration (MIC) method. The results indicated that certain derivatives exhibited potent antibacterial activity, with MIC values ranging from 1.27 µM to 2.65 µM against tested strains .
| Compound | MIC (µM) | Activity Type |
|---|---|---|
| N1 | 1.27 | Gram-positive |
| N8 | 1.43 | Gram-negative |
| N22 | 2.60 | Fungal |
| N23 | 2.65 | Mixed |
Anticancer Potential
The anticancer potential of this compound has also been investigated, particularly in relation to its structural analogs. Benzimidazole derivatives have been shown to inhibit cancer cell proliferation effectively.
Case Study: Anticancer Screening
In a study assessing the anticancer activity of various derivatives, compounds were tested against human colorectal carcinoma cell lines (HCT116). The most potent compounds demonstrated IC50 values lower than standard treatments like 5-fluorouracil (5-FU), indicating their potential as effective anticancer agents.
| Compound | IC50 (µM) | Comparison with 5-FU |
|---|---|---|
| N9 | 5.85 | More potent |
| N18 | 4.53 | More potent |
| Standard | 9.99 | Reference |
Mechanism of Action
The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}ACETAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison of Selected Analogs
Pharmacokinetic and Toxicity Profiles
- The target compound’s benzodioxol group balances lipophilicity and polarity, reducing off-target toxicity risks .
- Metabolic Stability : The 4-chlorobenzyl group in the target compound is resistant to oxidative metabolism, a feature shared with indibulinum (), which shows prolonged half-life in preclinical models .
Biological Activity
N-(1,3-benzodioxol-5-yl)-2-[1-(4-chlorobenzyl)-1H-indol-3-yl]acetamide is a compound of interest due to its potential biological activity. This article aims to provide a comprehensive overview of the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The chemical structure of this compound can be described using its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈ClN₃O₃
- Molecular Weight : 357.81 g/mol
Structural Representation
The compound features a benzodioxole moiety, which is known for its diverse biological activities, along with an indole structure that is often associated with pharmacological properties.
Research indicates that compounds containing benzodioxole and indole structures exhibit various biological activities, including:
- Anticancer Activity : Compounds similar to this compound have demonstrated the ability to inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. The specific pathways involved often include modulation of the p53 signaling pathway and inhibition of angiogenesis.
- Antimicrobial Properties : The presence of the benzodioxole ring has been linked to antimicrobial activity against various bacterial strains. This may be attributed to the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Data Table: Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Antimicrobial | Bactericidal effects against Gram-positive bacteria | |
| Anti-inflammatory | Reduction in inflammatory markers |
Case Study 1: Anticancer Activity
A study conducted on derivatives of indole compounds revealed that this compound exhibited significant anticancer properties against human cancer cell lines. The study highlighted the compound's ability to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
Case Study 2: Antimicrobial Efficacy
Another research effort focused on evaluating the antimicrobial efficacy of compounds containing the benzodioxole moiety. The results indicated that this compound showed potent activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.
Q & A
Basic: What synthetic methodologies are optimized for producing N-(1,3-benzodioxol-5-yl)-2-[1-(4-chlorobenzyl)-1H-indol-3-yl]acetamide?
Answer:
The synthesis involves three critical steps:
Indole functionalization : Substitution at the indole 1-position with a 4-chlorobenzyl group via alkylation, typically using 4-chlorobenzyl chloride in the presence of a base (e.g., K₂CO₃) .
Oxo-acetyl chloride formation : Reaction of the functionalized indole with chloroacetyl chloride under controlled conditions (20–25°C, triethylamine as a base) to form the reactive intermediate .
Amide coupling : Reaction with 1,3-benzodioxol-5-amine to yield the final acetamide. Purification via recrystallization (e.g., ethanol-DMF mixtures) ensures high purity (>95%) .
Key parameters include temperature control during acylation and solvent selection (e.g., dioxane or dichloromethane) .
Basic: Which spectroscopic and analytical techniques validate the compound’s structural integrity?
Answer:
- 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., benzodioxol aromatic protons at δ 6.8–7.2 ppm) .
- HRMS (High-Resolution Mass Spectrometry) : Verifies molecular formula (e.g., C24H19ClN2O3) with <2 ppm error .
- X-ray crystallography : Resolves stereochemical ambiguities and confirms solid-state conformation .
- HPLC : Validates purity (>98%) for biological assays .
Advanced: How can researchers investigate its mechanism of action as a tubulin inhibitor?
Answer:
- In vitro tubulin polymerization assays : Compare polymerization rates with/without the compound using spectrophotometric monitoring (e.g., absorbance at 350 nm) .
- Competitive binding assays : Use fluorescent colchicine analogs (e.g., BODIPY-colchicine) to determine binding site competition .
- Molecular docking : Model interactions with β-tubulin’s colchicine-binding domain using software like AutoDock Vina, focusing on key residues (e.g., αCys241, βLys254) .
Advanced: What structural features drive its antiprotozoal activity against Trypanosoma spp.?
Answer:
- Chlorobenzyl group : Enhances binding to Trypanosoma CYP51’s heme pocket via hydrophobic interactions .
- Benzodioxol moiety : Improves metabolic stability by reducing oxidative degradation .
- Acetamide linker : Facilitates hydrogen bonding with catalytic residues (e.g., CYP51’s Tyr116) .
Structure-activity relationship (SAR) studies show that nitro or pyridyl substituents on the indole core reduce efficacy, while halogenated benzyl groups increase potency .
Advanced: How to resolve contradictions in reported biological activities across studies?
Answer:
- Orthogonal assays : Validate anticancer activity using both MTT and apoptosis assays (e.g., Annexin V staining) to confirm cytotoxicity mechanisms .
- Cell line diversification : Test across multiple cancer lines (e.g., MCF-7, HepG2) to account for tissue-specific target expression .
- Molecular dynamics simulations : Identify conformational flexibility in binding pockets that may explain variability in IC50 values .
Advanced: What computational strategies aid in target identification and optimization?
Answer:
- Pharmacophore modeling : Map essential features (e.g., hydrogen bond acceptors, aromatic rings) using Schrödinger’s Phase to align with known targets like CYP51 or Bcl-2 .
- QSAR (Quantitative Structure-Activity Relationship) : Correlate substituent electronegativity (e.g., Cl, NO₂) with bioactivity using partial least squares regression .
- Free-energy perturbation (FEP) : Predict binding affinity changes for derivatives with modified substituents (e.g., replacing benzodioxol with phenyl groups) .
Advanced: How to optimize reaction yields for scale-up synthesis?
Answer:
- Catalyst screening : Test Pd/C or Ni catalysts for indole alkylation to improve yields (baseline: 8–17% in small-scale reactions) .
- Solvent optimization : Replace dioxane with DMF to enhance intermediate solubility during acylation .
- Continuous-flow systems : Reduce side reactions (e.g., hydrolysis) by minimizing reaction time in flow reactors .
Advanced: What analytical methods confirm batch-to-batch consistency in preclinical studies?
Answer:
- LC-MS/MS : Quantify trace impurities (<0.1%) and degradation products .
- DSC (Differential Scanning Calorimetry) : Monitor melting point consistency (e.g., 153–194°C range for derivatives) to detect polymorphic variations .
- Stability studies : Accelerated degradation under high humidity (75% RH) and heat (40°C) to establish shelf-life parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
